3-Fluoro-3-phenylazetidine
Overview
Description
3-Fluoro-3-phenylazetidine hydrochloride is a compound with the CAS Number: 1126650-56-3 . It has a molecular weight of 187.64 . The IUPAC name for this compound is this compound hydrochloride .
Molecular Structure Analysis
The InChI code for this compound hydrochloride is 1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound hydrochloride has a melting point of 154-155 degrees .Scientific Research Applications
Enantioselective Acylation of Alcohols
Studies on 3-Fluoro-3-phenylazetidine, among other compounds, have demonstrated its relevance in the enantioselective acylation of alcohols. This process involves the presence of Burkholderia cepacia lipase and shows the potential of this compound in facilitating highly selective ring opening reactions, useful in organic synthesis and pharmaceutical applications (Li et al., 2007).
Synthesis of Azetidines
This compound has been studied for its role in the synthesis of azetidines. Research has shown that derivatives like 3-amino-2-phenylazetidine are active against monoamine oxidase, indicating potential applications in medicinal chemistry and enzyme inhibition (Wells & Tarwater, 1971).
Antiviral Activity
In the realm of antiviral research, compounds such as this compound have been investigated. Studies have focused on derivatives like L-2',3'-Didehydro-2',3'-dideoxy-3'-fluoronucleosides, which have shown potent antiviral activity, particularly against HIV. This points to the potential use of this compound derivatives in the development of antiretroviral drugs (Chong et al., 2003).
Nuclear Magnetic Resonance Studies
This compound and its derivatives are also utilized in nuclear magnetic resonance (NMR) studies. For instance, 5-fluorouracil and related fluorinated compounds have been monitored in vivo through 19F NMR, providing insights into drug metabolism and distribution in biological systems (Stevens et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-3-phenylazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIRJHHNBEYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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